4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
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Overview
Description
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is a compound that features both an imidazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often include the use of nickel catalysts and mild reaction conditions to ensure the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and substitution reactions to introduce the necessary functional groups .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline can undergo various types of chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the aniline group can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)aniline: This compound lacks the imidazole ring but shares the methoxymethyl and aniline groups.
1-(Methoxymethyl)-1h-imidazole: This compound contains the imidazole ring and methoxymethyl group but lacks the aniline group.
Uniqueness
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is unique due to the presence of both the imidazole ring and the aniline group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[1-(methoxymethyl)imidazol-2-yl]aniline |
InChI |
InChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3 |
InChI Key |
JSMIIMOUIZIFHY-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CN=C1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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